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Compound of Interest |

4-
Compound Name: [(Dimethylamino)sulfonyl]benzoic
acid

Cat. No.: B072875

\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound
4-[(Dimethylamino)sulfonyl]benzoic acid (CAS No. 1206-37-7). Due to the limited availability
of experimental spectra in public databases, this document presents predicted Nuclear
Magnetic Resonance (NMR) data alongside a discussion of the expected characteristic signals
in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental
protocols for acquiring these spectra are provided to guide researchers in the analytical
characterization of this and similar compounds. This guide is intended to serve as a valuable
resource for scientists and professionals engaged in chemical research and drug development.

Chemical Structure and Properties
» IUPAC Name: 4-[(Dimethylamino)sulfonyl]benzoic acid

¢ Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-Carboxy-N,N-
dimethylbenzenesulfonamide

e CAS Number: 1206-37-7
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e Molecular Formula: CoH11NO4S

e Molecular Weight: 229.25 g/mol

e Chemical Structure:

wialt text

(A proper chemical structure image would be inserted here in a full document)

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for 4-[(Dimethylamino)sulfonyl]benzoic acid is

not readily available in public spectral databases. Therefore, predicted *H and 3C NMR data

are presented below. These predictions are based on computational models and provide

expected chemical shifts and multiplicities.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic (ortho to -
~8.2 Doublet 2H
COOH)
Aromatic (ortho to -
~7.9 Doublet 2H
SO:z2N(CHs)2)
) Carboxylic acid (-
~10.5 Singlet (broad) 1H
COOH)
~27 Singlet 6H N-Methyl (-N(CHs)2)
Table 2: Predicted 13C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~ 166 Carboxylic acid carbon (-COOH)

~ 142 Aromatic carbon (ipso to -SO2N(CHs)z)
~ 135 Aromatic carbon (ipso to -COOH)

~131 Aromatic carbon (ortho to -COOH)

~ 127 Aromatic carbon (ortho to -SO2N(CHs)z2)
~ 38 N-Methyl carbons (-N(CHs)z)

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, the characteristic absorption bands can
be predicted based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands
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Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
Carboxylic acid O-H
2500-3300 Broad O-H
stretch
Carboxylic acid C=0
1680-1710 Strong C=0
stretch
Sulfonamide S=0
1340-1370 Strong S=0 _
asymmetric stretch
Sulfonamide S=0
1150-1180 Strong S=0 ]
symmetric stretch
) Aromatic C=C
1450-1600 Medium Cc=C _
stretching
3000-3100 Medium C-H Aromatic C-H stretch
) Aliphatic C-H stretch
2850-2960 Medium C-H
(N-CHs)
1200-1350 Medium C-N C-N stretch

Mass Spectrometry (MS)

The expected mass spectrum would show the molecular ion peak and characteristic
fragmentation patterns.

Table 4: Expected Mass Spectrometry Data
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miz Interpretation
229 [M]*, Molecular ion
212 [M-OH]*

184 [M-COOH]*

152 [M-SO2N(CHs)2]*
108 [SO2N(CH3)2]*

77 [CeHs]* fragment
44 [N(CHs)2]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 4-[(Dimethylamino)sulfonyl]benzoic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrument: A 400 MHz or higher field NMR spectrometer.
'H NMR Acquisition:
o Acquire a one-pulse *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).
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e 13C NMR Acquisition:

(¢]

Acquire a proton-decoupled 3C spectrum.

[¢]

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

[¢]

Process the data similarly to the *H spectrum.

[e]

Reference the spectrum to the solvent peak.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact by applying pressure with the
anvil.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

e Acquisition:

[¢]

Collect a background spectrum of the clean, empty ATR crystal.

[e]

Collect the sample spectrum.

(¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

¢ Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI, or Atmospheric Pressure Chemical lonization - APCI) and mass analyzer
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(e.g., Quadrupole, Time-of-Flight - TOF).
e Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography system.

o Acquire the mass spectrum in positive or negative ion mode.

o Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to
maximize the signal of the molecular ion.

o For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-
induced dissociation (CID).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a
chemical compound.
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Compound Synthesis & Purification

Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid

'

Purification (e.g., Recrystallization, Chromatography)

l Spectroscoiic Analysis l

NMR Spectroscopy
(tH, 5C) IR Spectroscopy Mass Spectrometry
l Data Processing & Interpretation l
Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Background Subtraction) (Peak Identification)

:

Structural Elucidation & Verification

Click to download full resolution via product page

 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-
[(Dimethylamino)sulfonyl]benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072875#spectral-data-nmr-ir-ms-of-4-dimethylamino-
sulfonyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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